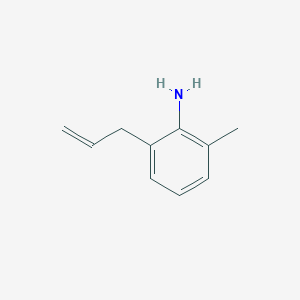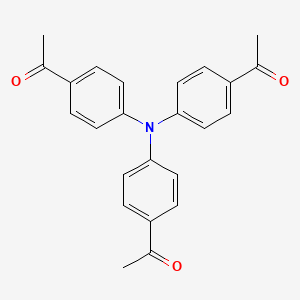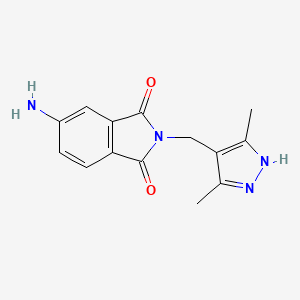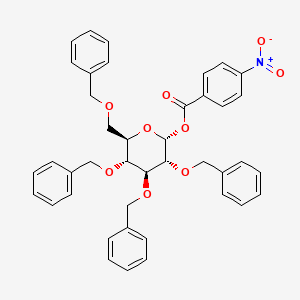
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Overview
Description
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6BrClO2. It is a brominated derivative of hydroxyacetophenone and is known for its applications in various chemical reactions and research fields.
Preparation Methods
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone can be synthesized through selective bromination of 3-chloro-4-hydroxyacetophenone. The reaction typically involves the use of dioxane dibromide in a dioxane-ethyl ether mixture at room temperature, yielding the product with an 85% efficiency . Another method involves the use of cupric bromide in refluxing chloroform-ethyl acetate mixture .
Chemical Reactions Analysis
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include dioxane dibromide, cupric bromide, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone is used in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and proteins. The bromine and chlorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone can be compared with similar compounds such as:
2-Bromo-1-(4-hydroxyphenyl)ethanone: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Bromo-1-(3,5-dibromo-4-hydroxyphenyl)ethanone: Contains additional bromine atoms, which can further enhance its reactivity.
2-Bromo-1-(3-hydroxy-4-iodophenyl)ethanone:
These comparisons highlight the unique properties of this compound, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-bromo-1-(3-chloro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUBMZPUIZOAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2-Bromophenoxy)ethyl]pyrrolidine](/img/structure/B3266068.png)




![1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile](/img/structure/B3266109.png)






